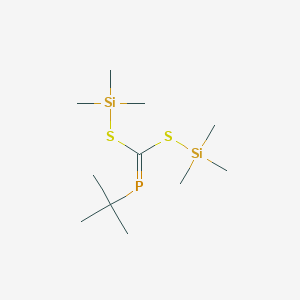
tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphane group bonded to a tert-butyl group and a heptane backbone with multiple substituents
Vorbereitungsmethoden
The synthesis of tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane typically involves multiple steps. One common method includes the reaction of tert-butylphosphine with a suitable precursor that contains the heptane backbone. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphane group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane has several scientific research applications:
Catalysis: It is used as a ligand in various catalytic processes, including hydroformylation and hydrogenation reactions.
Material Science: This compound is explored for its potential in creating novel materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and therapeutic applications.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane is unique due to its specific structure and substituents. Similar compounds include:
tert-Butylphosphine: A simpler phosphine with a tert-butyl group.
Tetramethylsilane: A compound with a similar silicon-containing backbone.
Dithiane derivatives: Compounds with sulfur-containing rings. The uniqueness of this compound lies in its combination of these structural features, which imparts specific reactivity and properties.
Eigenschaften
CAS-Nummer |
95791-72-3 |
|---|---|
Molekularformel |
C11H27PS2Si2 |
Molekulargewicht |
310.6 g/mol |
IUPAC-Name |
bis(trimethylsilylsulfanyl)methylidene-tert-butylphosphane |
InChI |
InChI=1S/C11H27PS2Si2/c1-11(2,3)12-10(13-15(4,5)6)14-16(7,8)9/h1-9H3 |
InChI-Schlüssel |
GGFQOASAHPOALA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P=C(S[Si](C)(C)C)S[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol](/img/structure/B14335424.png)
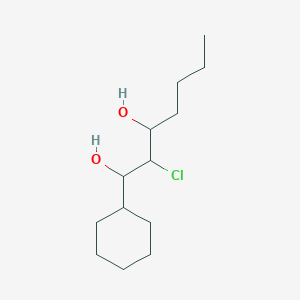
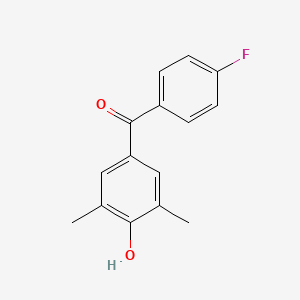
![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)
![Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-](/img/structure/B14335434.png)
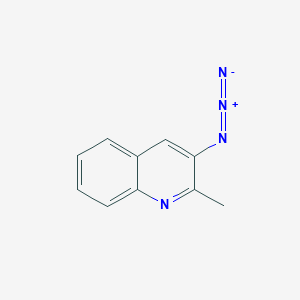

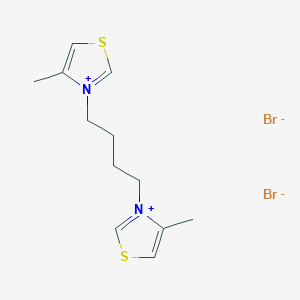

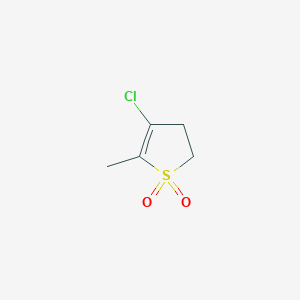
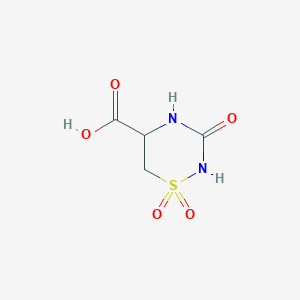
![1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine](/img/structure/B14335509.png)
![2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione](/img/structure/B14335519.png)
![[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride](/img/structure/B14335522.png)
